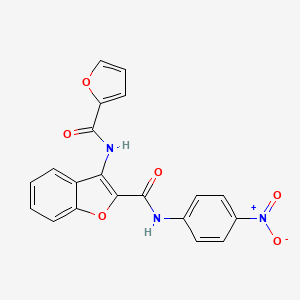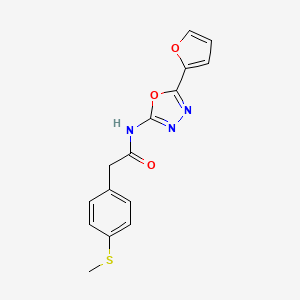
1,3-Dicyclobutylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclobutylpropane-1,3-dione is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol It is characterized by the presence of two cyclobutyl groups attached to a propane-1,3-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclobutylpropane-1,3-dione typically involves the reaction of cyclobutyl ketones with appropriate reagents under controlled conditions. One common method involves the use of cyclobutylmagnesium bromide, which reacts with diethyl carbonate to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dicyclobutylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclobutylpropane-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-Dicyclobutylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates . These intermediates can then react with other molecules, resulting in the formation of new products. The exact molecular targets and pathways depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylpropane-1,3-dione: Similar in structure but with phenyl groups instead of cyclobutyl groups.
1,3-Dicyclohexylpropane-1,3-dione: Contains cyclohexyl groups instead of cyclobutyl groups.
Uniqueness
1,3-Dicyclobutylpropane-1,3-dione is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
IUPAC Name |
1,3-di(cyclobutyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(8-3-1-4-8)7-11(13)9-5-2-6-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCBJEVJEIODNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)



![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2999510.png)




![5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2999522.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)



